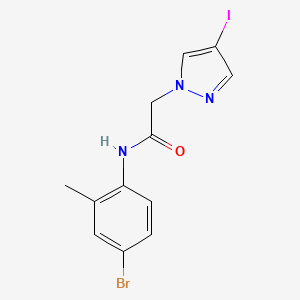
N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide
Descripción general
Descripción
N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide, also known as IPPB, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPPB is a pyrazole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Mecanismo De Acción
The mechanism of action of N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide is not fully understood. However, studies have shown that N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide exerts its biological effects by modulating various signaling pathways. For example, N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has also been shown to activate the AMPK signaling pathway, which plays a role in the regulation of energy metabolism and cell proliferation.
Biochemical and Physiological Effects:
N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide inhibits the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer and neurodegenerative disorders. N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide for lab experiments is its high potency and selectivity. N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide exhibits potent biological effects at low concentrations, making it an ideal candidate for in vitro and in vivo studies. Additionally, N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has a relatively simple chemical structure, which makes it easy to synthesize and modify for structure-activity relationship (SAR) studies.
One of the limitations of N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide for lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its use in certain experimental setups. Additionally, N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has not yet been extensively tested in animal models, which limits its potential for translation to the clinic.
Direcciones Futuras
There are several potential future directions for N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide research. One area of interest is the development of novel anti-inflammatory therapies. N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has shown promising results in preclinical studies and could potentially be developed into a new class of anti-inflammatory drugs.
Another area of interest is the development of novel anti-cancer therapies. N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has been shown to exhibit potent anti-cancer effects in vitro and in vivo, and further research is needed to determine its potential for clinical use.
Finally, there is potential for N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide to be used as a tool compound for studying various signaling pathways and biological processes. N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide's high potency and selectivity make it an ideal candidate for SAR studies and for investigating the mechanisms of action of various compounds and pathways.
Aplicaciones Científicas De Investigación
N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has shown promising results in a range of scientific research applications. One of the most significant applications of N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide is in the field of anti-inflammatory research. Studies have shown that N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This makes N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has also been shown to exhibit anti-cancer effects. Studies have demonstrated that N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This makes N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide a potential candidate for the development of novel anti-cancer therapies.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(1-propan-2-ylpyrazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)18-9-12(8-16-18)17-15(19)11-5-6-13(20-3)14(7-11)21-4/h5-10H,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUOKCBLSKVCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B3748208.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzamide](/img/structure/B3748210.png)
![5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B3748213.png)
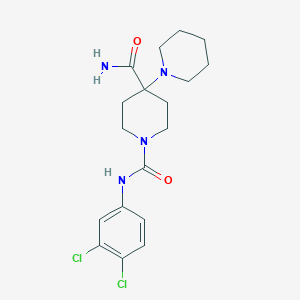
![2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3748223.png)
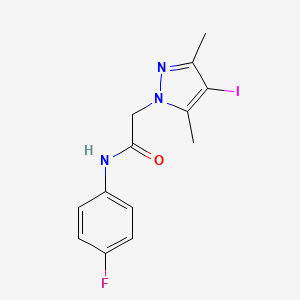
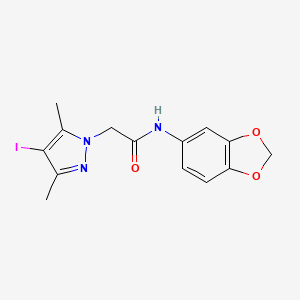
![5-[(4-fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748242.png)
![5-[(2,4-difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748245.png)
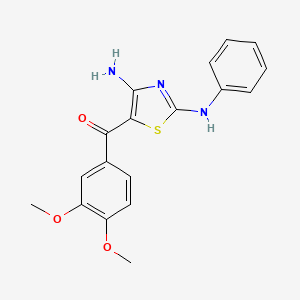
![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone](/img/structure/B3748257.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3748264.png)

